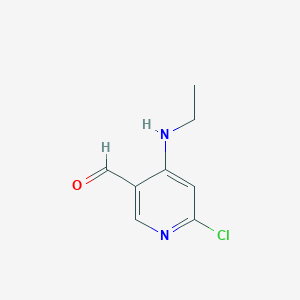

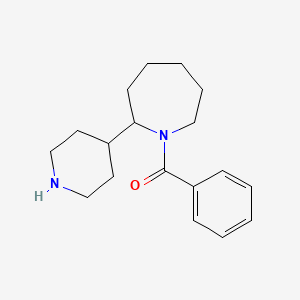

![molecular formula C11H17NO3 B1442588 Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 419572-19-3](/img/structure/B1442588.png)

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Overview

Description

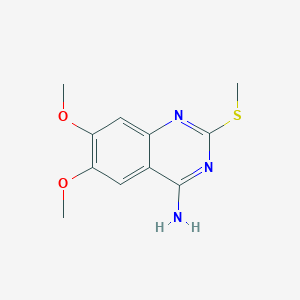

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the formula C11H17NO3 . It is also known as exo-3-Boc-3-azabicyclo hexane-6-carbaldehyde . The compound is used as an intermediate in the synthesis of various potential drug molecules or pesticide compounds .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H17NO3 . The InChI code for this compound is 1S/C11H17NO3 .Physical And Chemical Properties Analysis

This compound is a colorless liquid or solid . It has a low vapor pressure and volatility, and it is soluble in some organic solvents . The boiling point of this compound is 294.5±33.0 °C .Scientific Research Applications

Liquid Crystalline Properties : The compound has been studied for its potential in creating novel liquid crystalline compounds. A study found that incorporating a bicyclo[3.1.0]hexane moiety, similar to that in the target compound, can influence the transition temperatures and maintain comparable dielectric and optical anisotropies in liquid crystalline compounds (Kozhushkov et al., 2004).

Synthesis of Stereoisomers : Another significant application is in the synthesis of stereoisomers. For instance, all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is structurally similar to the target compound, were synthesized, highlighting the compound's versatility in creating different isomeric forms (Bakonyi et al., 2013).

Efficient Scalable Synthesis : Research has also focused on developing efficient and scalable synthetic routes for related compounds. For example, an efficient method was developed for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, demonstrating the compound's potential in large-scale production (Maton et al., 2010).

Conformationally Constrained Amino Acids : The compound and its derivatives have been used in the synthesis of conformationally constrained amino acids, which are important in drug discovery and peptide research. For instance, a study reported the synthesis of 7-azabicyclo[2.2.1]heptane amino acids, which are analogues of glutamic acid, using a structure similar to the target compound (Hart & Rapoport, 1999).

Synthesis of Piperidine Derivatives : Research has also been conducted on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring using similar compounds, which has implications in the development of pharmaceutical agents (Moskalenko & Boev, 2014).

Safety and Hazards

The safety information about Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is limited . It is a chemical compound that may pose potential hazards to human health, including irritability and allergic reactions . During handling, the correct procedures for chemicals should be followed, and appropriate personal protective equipment should be used to avoid direct contact with the skin and eyes . If the compound is ingested or comes into contact, immediate medical attention should be sought, and the container or label should be brought along for accurate assessment by medical personnel .

Properties

IUPAC Name |

tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFUILVSGRYMR-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)